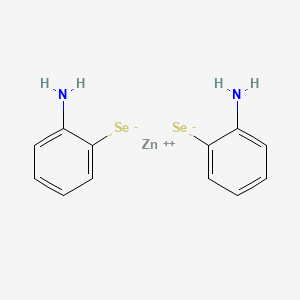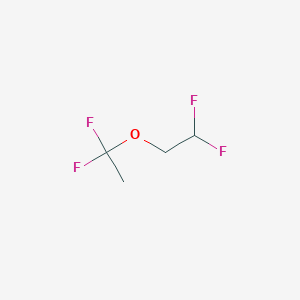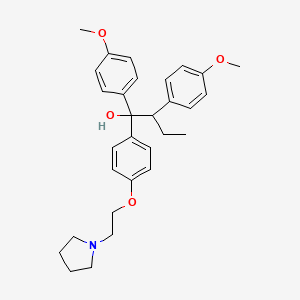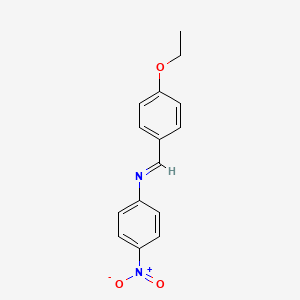
p-Ethoxybenzylidene p-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Ethoxybenzylidene p-nitroaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an ethoxy group attached to a benzylidene moiety and a nitroaniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Ethoxybenzylidene p-nitroaniline typically involves the condensation reaction between p-ethoxybenzaldehyde and p-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: p-Ethoxybenzylidene p-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: p-Ethoxybenzylidene p-nitroaniline is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.
Biology: In biological research, this compound is used as a probe to study enzyme activities and interactions. It is also employed in the development of biosensors for detecting specific biomolecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, coatings, and adhesives. It is also utilized in the production of specialty chemicals for various applications.
作用機序
The mechanism of action of p-Ethoxybenzylidene p-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in redox reactions and form covalent bonds with target molecules.
類似化合物との比較
p-Nitroaniline: Similar in structure but lacks the ethoxybenzylidene moiety.
p-Ethoxybenzaldehyde: Contains the ethoxybenzylidene group but lacks the nitroaniline moiety.
Schiff Bases: Other Schiff bases with different substituents on the benzylidene and aniline rings.
Uniqueness: p-Ethoxybenzylidene p-nitroaniline is unique due to the presence of both the ethoxybenzylidene and nitroaniline groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15-9-3-12(4-10-15)11-16-13-5-7-14(8-6-13)17(18)19/h3-11H,2H2,1H3 |
InChIキー |
BPTOTKGOZHNMFL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


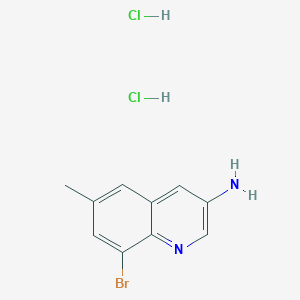
![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)

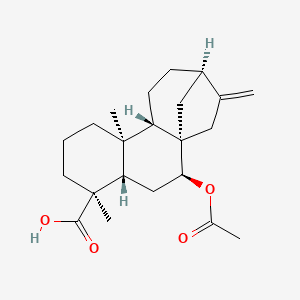


![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
